molecular formula C13H10N2 B1454212 4-(4-Methyl-2-pyridyl)benzonitrile CAS No. 1187168-55-3

4-(4-Methyl-2-pyridyl)benzonitrile

Cat. No. B1454212
M. Wt: 194.23 g/mol
InChI Key: GCPCSOXLLUJTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-2-pyridyl)benzonitrile is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 .


Molecular Structure Analysis

The InChI code for 4-(4-Methyl-2-pyridyl)benzonitrile is 1S/C13H10N2/c1-10-6-7-15-13(8-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the carbon ©, hydrogen (H), and nitrogen (N) atoms.


Physical And Chemical Properties Analysis

4-(4-Methyl-2-pyridyl)benzonitrile has a melting point of 114-115 degrees Celsius .

Scientific Research Applications

Synthesis and Anticancer Activity

A study detailed the synthesis of a tridentate NNN ligand, derived from a reaction involving 4-(2-bromoacetyl)benzonitrile, showing potential anticancer activity against U937 human monocytic cells. The compound exhibits significant intercalative DNA binding properties, indicating its potential in targeted cancer therapy (Bera et al., 2021).

Coordination Chemistry

Research on cyclic π-perimeter hydrocarbon platinum group metal complexes utilized derivatives of 4-(4-Methyl-2-pyridyl)benzonitrile for synthesizing novel ligands. These studies are crucial for understanding the coordination chemistry and potential applications of these complexes in catalysis and material science (Sairem et al., 2012).

Surface Modification

Another application involves the synthesis of derivatives for the surface modification of tin dioxide, showcasing the versatility of 4-(4-Methyl-2-pyridyl)benzonitrile in creating compounds for modifying material surfaces to enhance their properties or functionalities (Grüniger & Calzaferri, 1979).

Molecular Docking Studies

Studies involving the synthesis of pyridine derivatives, including those related to 4-(4-Methyl-2-pyridyl)benzonitrile, have been conducted to explore their binding efficiencies through molecular docking. Such research is pivotal in drug discovery, providing insights into the molecular interactions between potential therapeutic compounds and their target biomolecules (Zhang, 2021).

Liquid Crystal Phases

The compound's derivatives have been applied as stationary phases in gas—liquid chromatography, solving complex separation problems and offering insights into the design of new chromatographic materials with improved separation capabilities (Oesterhelt et al., 1982).

Safety And Hazards

While specific safety and hazard information for 4-(4-Methyl-2-pyridyl)benzonitrile is not available, similar chemicals are often considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion or irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

4-(4-methylpyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-6-7-15-13(8-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPCSOXLLUJTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-2-pyridyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-2-pyridyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-2-pyridyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Methyl-2-pyridyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Methyl-2-pyridyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Methyl-2-pyridyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Methyl-2-pyridyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.